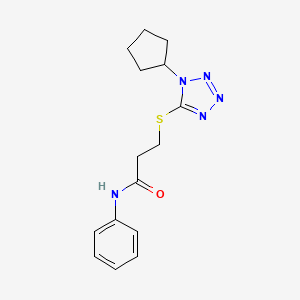![molecular formula C15H12Cl2N4O B7546336 3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling.
Wirkmechanismus
TAK-659 is a potent inhibitor of BTK, which plays a crucial role in B cell receptor signaling. BTK is a non-receptor protein tyrosine kinase that is essential for B cell development and function. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibition of BTK by TAK-659 blocks B cell receptor signaling and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B cell malignancies, reduce inflammation, and prevent autoimmune disease. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using TAK-659 in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One direction is to further explore its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis method of TAK-659 to improve its yield and reduce its cost. Additionally, future studies could focus on the development of TAK-659 analogs with improved potency and selectivity for BTK inhibition.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the coupling of 3,5-dichlorobenzoyl chloride with 1-(3-aminopropyl)-1H-[1,2,4]triazolo[4,3-a]pyridine to obtain 3,5-dichloro-N-[1-(3-aminopropyl)-1H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzamide. The resulting compound is then treated with ethyl iodide and sodium hydride to obtain the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit B cell receptor signaling and induce apoptosis in B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also been shown to reduce inflammation and prevent autoimmune disease in animal models of rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9(14-20-19-13-4-2-3-5-21(13)14)18-15(22)10-6-11(16)8-12(17)7-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLRCRAFAXCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)

![N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propanamide](/img/structure/B7546270.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)
![1-(4-Ethylpiperazin-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546276.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)